

Structural Analysis of Ledipasvir Acetone Solvate Crystals: A Technical Guide

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Compound of Interest

Compound Name: *Ledipasvir acetone*

Cat. No.: *B608510*

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Disclaimer: As of December 2025, a complete and publicly available single-crystal X-ray diffraction (SC-XRD) structure of a pure **ledipasvir acetone** solvate has not been found in the accessible scientific literature or patent databases. Consequently, this guide provides a comprehensive framework for the structural analysis of such a solvate, including detailed experimental protocols and data interpretation strategies, based on established crystallographic and analytical techniques. The limited publicly available data is presented, and hypothetical visualizations are used to illustrate key concepts.

Introduction

Ledipasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. The formation of solvates, where solvent molecules are incorporated into the crystal lattice of the API, can significantly alter these properties. Acetone is a common solvent used in the purification and crystallization of pharmaceutical compounds, and the formation of a **ledipasvir acetone** solvate is plausible.

This technical guide outlines the essential experimental procedures and data analysis techniques required for a thorough structural characterization of **ledipasvir acetone** solvate crystals. It is intended for researchers, scientists, and drug development professionals involved in the solid-state chemistry of APIs.

Data Presentation

While a complete crystallographic dataset is unavailable, patent literature provides some Powder X-ray Diffraction (PXRD) data for crystalline forms of ledipasvir that are potential acetone solvates.

Table 1: Powder X-ray Diffraction Peaks for Potential **Ledipasvir Acetone** Solvates

Crystalline Form Designation	Key 2-Theta (2θ) Angles (± 0.1°)	Description	Source
Form G	No peaks between 3.2° and 12.7°	Described as a potential acetone solvate.	Patent WO2016145269A1
Form C	6.8°, 8.8°, 12.3°, 20.4°	Described as an acetone and cyclohexane solvate.	Patent WO2016145269A1

Note: The absence of a full diffraction pattern with relative intensities limits a complete characterization based solely on this data.

Experimental Protocols

A comprehensive structural analysis of a crystalline solvate involves a combination of crystallographic and thermal analysis techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including the conformation of the ledipasvir molecule and the location and interactions of the acetone solvent molecules.

Methodology:

- Crystal Growth:
 - Dissolve ledipasvir in acetone to create a saturated or near-saturated solution.

- Employ slow evaporation, vapor diffusion with a non-solvent (e.g., hexane), or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
- Crystal Mounting:
 - Carefully select a well-formed, single crystal under a microscope.
 - Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential solvent loss.
 - Center the crystal in the X-ray beam.
 - Perform a preliminary screening to determine the crystal quality and unit cell parameters.
 - Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- Data Processing and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection intensities.
 - Apply corrections for absorption, Lorentz, and polarization effects.
 - Determine the space group and solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the bulk purity of a crystalline material.

Methodology:

- Sample Preparation:
 - Gently grind a representative sample of the **ledipasvir acetone** solvate crystals to a fine powder to ensure random orientation of the crystallites.
 - Pack the powder into a sample holder.
- Data Collection:
 - Place the sample holder in the PXRD instrument.
 - Irradiate the sample with a monochromatic X-ray beam.
 - Scan a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.
- Data Analysis:
 - Plot the intensity of the diffracted X-rays as a function of the 2θ angle to generate the PXRD pattern.
 - Identify the characteristic peaks (2θ positions and relative intensities) for the **ledipasvir acetone** solvate.
 - Compare the experimental pattern with reference patterns to confirm the phase identity and assess purity.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solvate, such as desolvation temperature and melting point.

Methodology for DSC:

- Sample Preparation:
 - Accurately weigh a small amount of the **ledipasvir acetone** solvate (typically 2-5 mg) into an aluminum DSC pan.
 - Seal the pan, potentially with a pinhole in the lid to allow for solvent escape.
- Data Collection:
 - Place the sample pan and an empty reference pan in the DSC instrument.
 - Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
 - Record the heat flow to the sample relative to the reference.
- Data Analysis:
 - Plot the heat flow as a function of temperature.
 - Identify endothermic or exothermic events, such as desolvation (endotherm) and melting (endotherm).

Methodology for TGA:

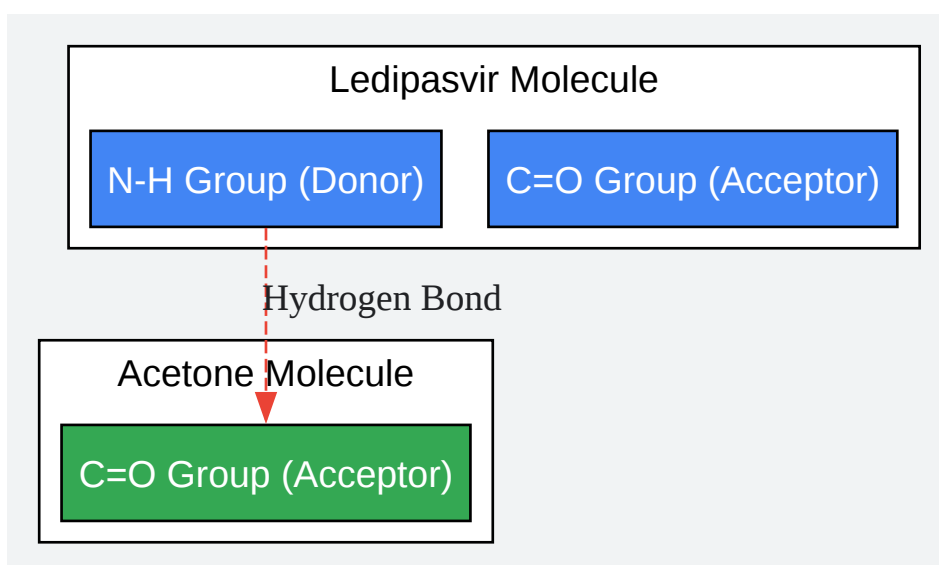
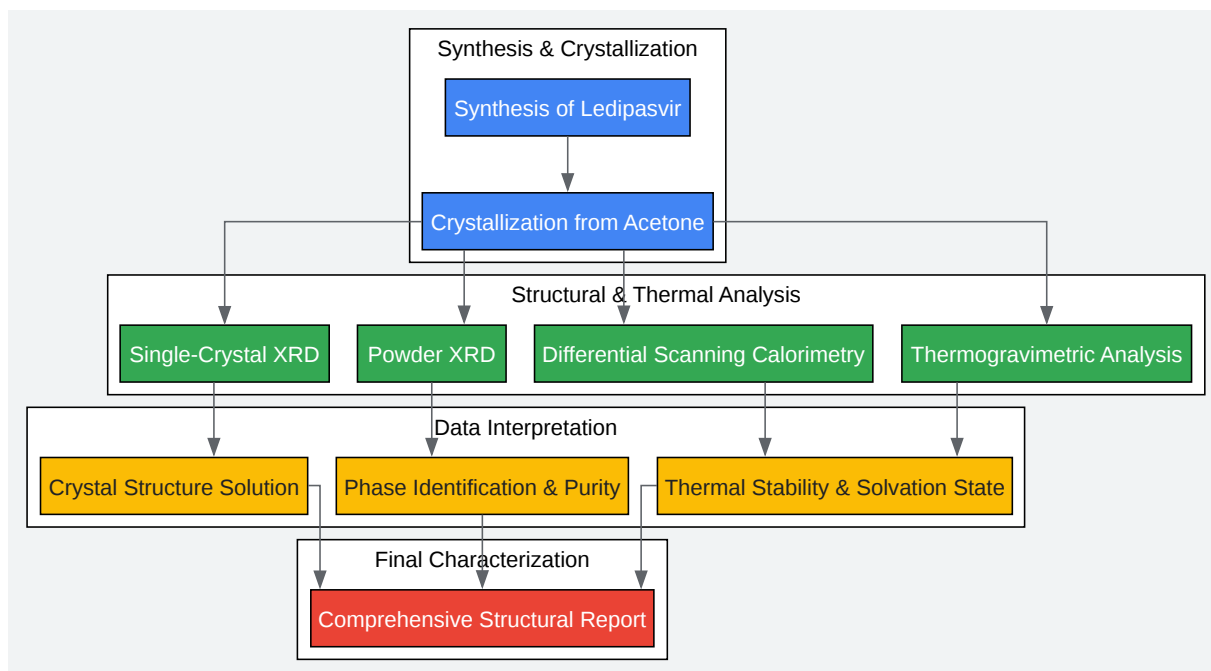
- Sample Preparation:
 - Accurately weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.
- Data Collection:
 - Place the pan in the TGA furnace.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
 - Continuously monitor the sample's mass as a function of temperature.

- Data Analysis:
 - Plot the percentage of mass loss versus temperature.
 - Determine the temperature range of mass loss, which corresponds to the desolvation of acetone.
 - Quantify the amount of solvent in the crystal lattice from the percentage of mass loss.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural analysis of a pharmaceutical solvate.



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- To cite this document: BenchChem. [Structural Analysis of Ledipasvir Acetone Solvate Crystals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608510#structural-analysis-of-ledipasvir-acetone-solvate-crystals]

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